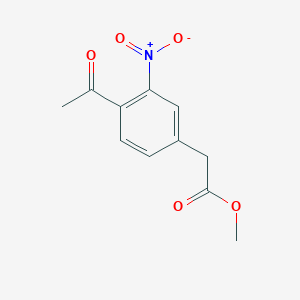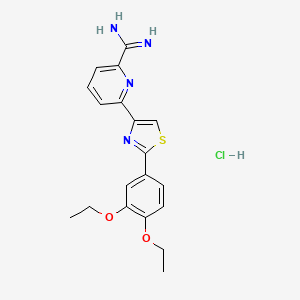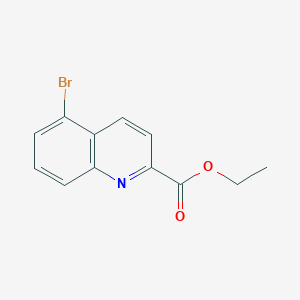
Ethyl 5-bromoquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-bromoquinoline-2-carboxylate is a quinoline derivative, characterized by the presence of a bromine atom at the 5th position and an ethyl ester group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-bromoquinoline-2-carboxylate can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and ethyl acetoacetate as starting materials. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid and proceeds under reflux conditions .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are gaining popularity. These methods not only reduce the use of hazardous solvents but also enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-bromoquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced using reagents like potassium permanganate or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate in acidic or basic conditions are commonly used.
Major Products:
Aplicaciones Científicas De Investigación
Ethyl 5-bromoquinoline-2-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 5-bromoquinoline-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and the quinoline ring play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Ethyl 6-bromoquinoline-4-carboxylate: Similar in structure but with the bromine atom at the 6th position and the carboxylate group at the 4th position.
5,7-Dibromo-8-hydroxyquinoline: Contains two bromine atoms and a hydroxyl group, showing different biological activities.
Uniqueness: Ethyl 5-bromoquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its position-specific bromine atom and ethyl ester group make it a versatile intermediate for further functionalization and application in various fields .
Propiedades
Fórmula molecular |
C12H10BrNO2 |
|---|---|
Peso molecular |
280.12 g/mol |
Nombre IUPAC |
ethyl 5-bromoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-7-6-8-9(13)4-3-5-10(8)14-11/h3-7H,2H2,1H3 |
Clave InChI |
LRFJBIGTDJVBHX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC2=C(C=C1)C(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


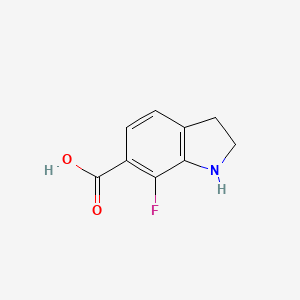
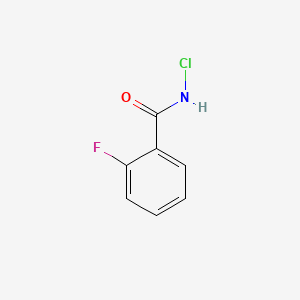

![4-(6-chloro-7-(4-(1-phenylethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B13661248.png)
![3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661252.png)

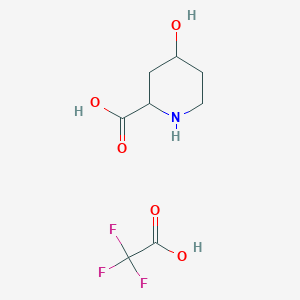

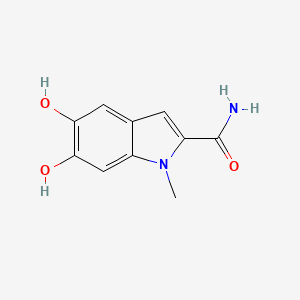
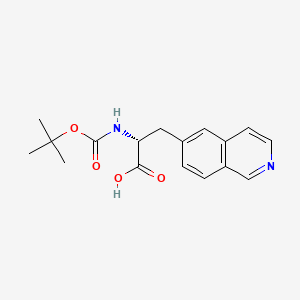
![Cyclohepta[b]naphthalene-1-one](/img/structure/B13661289.png)
